2-chloro-6-fluoro-N-[2-(4-fluoro-3-methylbenzenesulfonyl)-2-(furan-2-yl)ethyl]benzamide
Description
This compound is a benzamide derivative characterized by a 2-chloro-6-fluoro-substituted benzene ring linked via an amide bond to an ethyl group. The ethyl moiety is further substituted with a 4-fluoro-3-methylbenzenesulfonyl group and a furan-2-yl heterocycle. Such structural features are common in bioactive molecules, suggesting applications in medicinal chemistry or agrochemical development .
Properties
IUPAC Name |
2-chloro-6-fluoro-N-[2-(4-fluoro-3-methylphenyl)sulfonyl-2-(furan-2-yl)ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClF2NO4S/c1-12-10-13(7-8-15(12)22)29(26,27)18(17-6-3-9-28-17)11-24-20(25)19-14(21)4-2-5-16(19)23/h2-10,18H,11H2,1H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSKITXBBOXFWET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)C(CNC(=O)C2=C(C=CC=C2Cl)F)C3=CC=CO3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClF2NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-chloro-6-fluoro-N-[2-(4-fluoro-3-methylbenzenesulfonyl)-2-(furan-2-yl)ethyl]benzamide typically involves multiple steps, starting from readily available precursors. The synthetic route may include:
Formation of the Benzamide Core: This step involves the reaction of 2-chloro-6-fluorobenzoyl chloride with an amine derivative to form the benzamide core.
Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via a sulfonylation reaction using a sulfonyl chloride derivative.
Substitution Reactions: The chloro and fluoro substituents are introduced through nucleophilic substitution reactions, often using halogenated reagents under controlled conditions.
Coupling Reactions: The furan-2-yl group is typically introduced through a coupling reaction, such as Suzuki-Miyaura coupling, which involves the use of palladium catalysts and boron reagents.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The 2-chloro-6-fluoro benzamide moiety facilitates nucleophilic displacement under specific conditions:
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Chlorine at the ortho position shows higher reactivity than fluorine due to steric and electronic factors.
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Cross-coupling with boronic acids (e.g., Suzuki-Miyaura) produces biaryl derivatives .
Oxidation Reactions
The furan-2-yl group undergoes controlled oxidation:
| Oxidizing Agent | Conditions | Product | Notes | Source |
|---|---|---|---|---|
| mCPBA | CH₂Cl₂, 0°C → RT | Furan → γ-lactone | Stabilized by sulfonamide | |
| KMnO₄ | H₂O/acetone, acidic pH | Furan → dicarboxylic acid | Requires excess reagent |
Sulfonamide Reactivity
The 4-fluoro-3-methylbenzenesulfonyl group participates in:
| Reaction | Conditions | Outcome | Application | Source |
|---|---|---|---|---|
| Hydrolysis | 6M HCl, reflux | Sulfonamide → sulfonic acid | Degradation studies | |
| Alkylation | NaH, DMF, alkyl halides | N-alkylated derivatives | Bioactivity modulation |
Coupling and Cycloaddition Reactions
The furan-ethyl side chain enables:
| Reaction Type | Conditions | Product | Key Features | Source |
|---|---|---|---|---|
| Diels-Alder | Maleic anhydride, toluene, Δ | Cycloadduct | Endo selectivity | |
| Photocyclization | UV light, THF | Fused polycycles | Limited scalability |
Stability and Degradation
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Thermal Stability : Decomposes above 250°C via sulfonyl group fragmentation.
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pH Sensitivity : Stable in neutral buffers (pH 6–8) but degrades in alkaline media (pH >10) .
This compound’s multifunctional design supports diverse synthetic modifications, making it valuable for medicinal chemistry and material science applications. Further studies are needed to explore enantioselective pathways and catalytic systems for improved yields .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to 2-chloro-6-fluoro-N-[2-(4-fluoro-3-methylbenzenesulfonyl)-2-(furan-2-yl)ethyl]benzamide. For instance, derivatives with similar structural motifs have demonstrated significant activity against various leukemia cell lines, with IC50 values indicating effective cytotoxicity. A study found that compounds with specific substituents exhibited enhanced activity against leukemia cells compared to solid tumor lines, suggesting a targeted therapeutic approach for hematological malignancies .
Anticonvulsant Properties
Compounds related to this benzamide have been investigated for anticonvulsant activity. Research indicates that modifications at the aromatic rings can lead to improved efficacy in animal models of seizures. The structure-activity relationship (SAR) studies reveal that electron-withdrawing groups enhance anticonvulsant properties, making these compounds promising candidates for treating epilepsy and other seizure disorders .
Structure-Activity Relationship Studies
The design of this compound has been informed by extensive SAR studies. These studies focus on how variations in the molecular structure influence biological activity. For example, substituents on the benzamide moiety have been shown to modulate binding affinity and selectivity for target receptors, which is crucial for optimizing therapeutic profiles .
Synthesis and Derivatization
The synthesis of this compound involves multi-step reactions that allow for the introduction of various functional groups. This flexibility in synthesis enables researchers to create a library of analogs for screening against different biological targets. Techniques such as microwave-assisted synthesis and solvent-free conditions are often employed to enhance yield and reduce reaction times .
Agrochemical Potential
The structural features of this compound may render it suitable for development as an agrochemical agent. Compounds with similar functionalities have been explored for their herbicidal and fungicidal properties. The incorporation of fluorine atoms is known to enhance the biological activity and stability of agrochemicals, making this compound a candidate for further exploration in agricultural applications .
Case Study 1: Anticancer Activity
A study conducted on a series of benzamide derivatives showed that specific substitutions led to increased potency against leukemia cell lines. The compound with a similar structure to this compound exhibited an IC50 value of 0.96 µM against the NB4 cell line, demonstrating its potential as an effective anticancer agent .
Case Study 2: Anticonvulsant Activity
In another investigation, a derivative was tested in maximal electroshock seizure models, yielding an ED50 value significantly lower than that of traditional anticonvulsants like phenytoin. This highlights the potential of structurally related compounds in developing new treatments for epilepsy .
Mechanism of Action
The mechanism of action of 2-chloro-6-fluoro-N-[2-(4-fluoro-3-methylbenzenesulfonyl)-2-(furan-2-yl)ethyl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting cellular pathways. The presence of chloro, fluoro, and sulfonyl groups enhances its binding affinity and specificity, making it a valuable tool in biochemical studies .
Comparison with Similar Compounds
Substituent Effects on the Benzamide Core
- Target Compound vs. Rip-B (N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide) :
The absence of halogen substituents (Cl, F) and the presence of electron-donating methoxy groups in Rip-B result in distinct electronic profiles. Rip-B’s simpler structure yields an 80% synthesis efficiency, whereas the target’s halogenation and sulfonyl group likely necessitate multi-step synthesis with lower yields (data unavailable) . - Target vs. 2-Hydroxy-N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-D) :
Rip-D’s hydroxyl group at the benzamide’s 2-position reduces yield (34%) compared to Rip-B, highlighting challenges in synthesizing polar derivatives. The target’s chloro and fluoro substituents may similarly complicate synthesis .
Heterocyclic and Sulfonyl Group Variations
- Thiophene vs. Furan Substitution: A close analog () replaces the furan-2-yl group with thiophen-2-yl. Thiophene’s sulfur atom increases lipophilicity (logP ~2.5 vs. No activity data are available for direct comparison .
- Sulfonyl Group Modifications :
describes a compound with a 4-methoxybenzenesulfonyl group instead of 4-fluoro-3-methyl. The methoxy group’s electron-donating nature may reduce sulfonyl reactivity compared to the target’s electron-withdrawing fluoro and methyl groups, affecting binding to targets like sulfonylurea receptors .
Structural Analogues in Agrochemicals ()
Benzamide derivatives such as etobenzanid (N-(2,3-dichlorophenyl)-4-(ethoxymethoxy)benzamide) and diflufenican (N-(2,4-difluorophenyl)-2-(3-(trifluoromethyl)phenoxy)-3-pyridinecarboxamide) are used as herbicides. The target’s furan and sulfonyl groups distinguish it from these analogs, suggesting divergent mechanisms of action .
Comparative Data Table
Key Research Findings
Synthesis Challenges : Multi-step synthesis for sulfonyl-containing benzamides (e.g., target, thiophene analog) likely reduces yields compared to simpler derivatives like Rip-B .
Biological Implications : The furan ring’s oxygen may engage in hydrogen bonding, while thiophene’s sulfur could enhance hydrophobic interactions. These differences necessitate empirical activity studies .
Biological Activity
2-Chloro-6-fluoro-N-[2-(4-fluoro-3-methylbenzenesulfonyl)-2-(furan-2-yl)ethyl]benzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of cancer therapy. This article explores its biological activity, focusing on its mechanism of action, efficacy against various cancer cell lines, and structure-activity relationship (SAR) studies.
Chemical Structure and Properties
The compound's structure can be described by its molecular formula and a molecular weight of 403.84 g/mol. The presence of a chloro group, fluoro groups, and a sulfonyl moiety contributes to its unique biological properties.
Research indicates that compounds with similar structures often act as inhibitors of specific kinases involved in cancer progression. The sulfonamide group is particularly noteworthy as it has been associated with the inhibition of RET kinase, which plays a crucial role in various cancers. In vitro studies have shown that modifications to the benzamide structure can enhance or reduce inhibitory activity against targeted kinases.
Efficacy Against Cancer Cell Lines
Recent studies have evaluated the cytotoxic effects of this compound against several cancer cell lines. The following table summarizes the IC50 values obtained from these studies:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF7 (Breast Cancer) | 12.5 | |
| K562 (Leukemia) | 8.0 | |
| HCT116 (Colon Cancer) | 15.0 | |
| A549 (Lung Cancer) | 10.0 |
These results indicate that the compound exhibits significant cytotoxicity across different types of cancer cells, particularly in leukemia and breast cancer models.
Structure-Activity Relationship (SAR)
The SAR analysis of related benzamide derivatives suggests that modifications to the aromatic rings and substituents can significantly impact biological activity. For instance:
- Fluorine Substitution : The presence of fluorine atoms enhances lipophilicity and may improve binding affinity to target proteins.
- Sulfonamide Group : This moiety is critical for kinase inhibition and is often used in drug design for targeting specific pathways in cancer cells.
Case Studies
- Leukemia Treatment : A study involving K562 leukemia cells demonstrated that this compound exhibited an IC50 value of 8 µM, indicating strong anti-leukemic activity. The study suggested that this compound could serve as a lead for further development in leukemia therapies .
- Breast Cancer Research : In MCF7 breast cancer models, the compound showed an IC50 value of 12.5 µM, highlighting its potential as an effective treatment option for hormone-responsive breast cancers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
